molecular formula C17H17FN6O B6481195 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea CAS No. 897624-08-7

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea

Cat. No. B6481195
CAS RN: 897624-08-7
M. Wt: 340.4 g/mol
InChI Key: IMBORDKVILUQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea, also known as 4FP-TPPU, is a small-molecule inhibitor that has been studied for its potential to target a variety of biological processes. It is a synthetic compound that has been used in laboratory experiments to inhibit the activity of certain proteins and enzymes. 4FP-TPPU has been studied for its ability to modulate the activity of several proteins and enzymes, including those involved in angiogenesis, inflammation, and cancer. In addition, 4FP-TPPU has been studied for its potential to inhibit the activity of several enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is not fully understood. However, it is believed that 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea binds to certain proteins and enzymes and inhibits their activity. In addition, 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is thought to interfere with the activity of certain enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has been studied for its potential to modulate the activity of several proteins and enzymes involved in angiogenesis, inflammation, and cancer. In addition, 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has been studied for its potential to inhibit the activity of several enzymes involved in metabolic pathways. 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has been shown to inhibit the activity of several proteins and enzymes involved in angiogenesis, inflammation, and cancer. In addition, 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has been shown to inhibit the activity of several enzymes involved in metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea in laboratory experiments include its ability to modulate the activity of several proteins and enzymes involved in angiogenesis, inflammation, and cancer. In addition, 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has been shown to inhibit the activity of several enzymes involved in metabolic pathways. The limitations of using 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea in laboratory experiments include its potential to cause side effects and its limited availability.

Future Directions

The future directions for 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea research include further investigation into its potential to modulate the activity of proteins and enzymes involved in angiogenesis, inflammation, and cancer. In addition, further research is needed to investigate the potential of 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea to inhibit the activity of enzymes involved in metabolic pathways. Other potential future directions for 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea research include its use as a therapeutic agent for the treatment of cancer and other diseases, as well as its potential use as a diagnostic tool for the detection of certain diseases.

Synthesis Methods

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea can be synthesized using a variety of methods, including organic synthesis, solid-phase synthesis, and enzymatic synthesis. Organic synthesis involves the use of organic compounds and reagents to construct a desired product. Solid-phase synthesis involves the use of solid-phase reagents to construct the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the formation of the desired product.

Scientific Research Applications

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has been studied for its potential to modulate the activity of several proteins and enzymes involved in angiogenesis, inflammation, and cancer. In addition, 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has been studied for its potential to inhibit the activity of several enzymes involved in metabolic pathways. 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has been used to investigate the role of certain proteins and enzymes in angiogenesis, inflammation, and cancer. In addition, 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has been used to investigate the role of certain enzymes in metabolic pathways.

properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-14-6-8-15(9-7-14)24-16(21-22-23-24)12-20-17(25)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBORDKVILUQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

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